![molecular formula C20H19N3O3 B2815746 Chembl4458274 CAS No. 2407782-01-6](/img/structure/B2815746.png)
Chembl4458274
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Overview
Description
The description of a compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include retrosynthetic analysis, which is the process of deconstructing a complex molecule into simpler precursors .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral properties .Scientific Research Applications
Subarachnoid Hemorrhage (SAH)
LDC7559 has been investigated for its potential role in SAH-induced brain damage. SAH is a severe type of stroke, and therapeutic interventions are challenging. Microglial activation exacerbates neuroinflammation after hemorrhage. LDC7559 inhibits microglial activation and neuronal pyroptosis, promoting brain functional recovery .
Gasdermin D (GSDMD) Inhibition
LDC7559 selectively targets GSDMD, a protein involved in pyroptosis. By blocking the GSDMD-N domain, LDC7559 suppresses inflammation and inhibits neuroinflammation .
Neuroinflammation
Given the critical role of microglia in immune response, LDC7559’s ability to suppress microglial activation may have broader implications for neuroinflammation beyond SAH .
Neuroprotection
LDC7559 reduces neuronal apoptosis and improves behavioral function after SAH. Its mechanism involves decreasing GSDMD levels, which contributes to neuroprotection .
NLRP3 Inflammasome Modulation
Interestingly, LDC7559 does not significantly affect NLRP3 expression after SAH. However, it counteracts GSDMD-mediated pyroptosis induced by the NLRP3 inflammasome activator nigericin .
Stroke Recovery
Considering the impact of neuroinflammation on stroke outcomes, LDC7559’s effects on microglial activation and pyroptosis may hold promise for stroke recovery and rehabilitation.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)-4,10-dihydropyrazolo[5,1-c][1,4]benzoxazepin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13(24)21-15-8-7-14-11-23-16(12-26-20(14)9-15)10-18(22-23)17-5-3-4-6-19(17)25-2/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOIINXSFCQLOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CN3C(=CC(=N3)C4=CC=CC=C4OC)CO2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-Methoxyphenyl)-4,10-dihydrobenzo[f]pyrazolo[5,1-c][1,4]oxazepin-7-yl)acetamide |
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